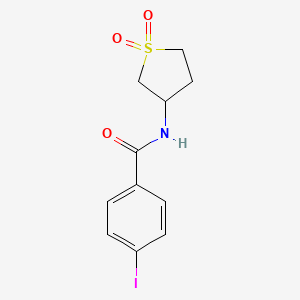

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide

Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-iodobenzamide is a benzamide derivative characterized by a 4-iodobenzamide core linked to a 1,1-dioxothiolan-3-yl moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQBADJETWKROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with 3-aminothiolane-1,1-dioxide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.

Reduction: The iodine atom can be reduced to form the corresponding benzamide derivative.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfone derivatives of the dioxothiolan ring.

Reduction: Benzamide derivatives without the iodine atom.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiolan ring and iodine atom may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The following table highlights key structural and functional differences between N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-iodobenzamide and related compounds:

Functional and Pharmacological Insights

- Melanoma Targeting: BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) demonstrates exceptional specificity for melanin in melanoma cells, with clinical trials showing 81% sensitivity and 100% specificity in lesion detection . The diethylaminoethyl side chain likely enhances membrane permeability and melanin affinity. Benzamides with alkylating agents (e.g., alkylating benzamides) show improved melanoma selectivity, suggesting that the 4-iodobenzamide scaffold is adaptable to therapeutic modifications .

Sigma Receptor (σR) Binding :

- N-(1-benzylpiperidin-4-yl)-4-iodobenzamide binds S1R with high affinity, as confirmed by docking studies and in vitro assays . The benzylpiperidine group is critical for σR interaction, a feature absent in the target compound. The 1,1-dioxothiolan moiety may instead favor interactions with other targets, such as sulfonate-binding proteins.

Crystallographic Behavior :

- Compound A3 exhibits two conformers in its crystal structure, with the 4-iodophenyl group either planar or perpendicular to other aromatic rings. This conformational flexibility contrasts with the rigid sulfone-containing thiolan ring in the target compound, which may enforce a fixed geometry and reduce packing versatility .

Research Findings and Implications

Pharmacokinetic and Stability Considerations

- The 1,1-dioxothiolan group in the target compound likely improves metabolic stability compared to aminoethyl or piperidine substituents, as sulfone groups resist oxidative degradation. However, this may also reduce blood-brain barrier penetration, limiting central nervous system applications .

- Compound A3’s stability via H-bonding and π-π interactions suggests that similar strategies could optimize the target compound’s crystallinity for formulation development .

Target Specificity and Clinical Potential

- The absence of false positives in BZA trials underscores the scaffold’s reliability, but structural modifications must balance specificity with bioavailability .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide, also known as a thiolane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiolane ring and an iodobenzamide moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity: The presence of the thiolane ring may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Case Study: A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against various bacteria and fungi.

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Research Findings: In a study published in Phytotherapy Research, this compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, indicating its potential as an anti-biofilm agent .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Concentration (pg/mL) | Reference |

|---|---|---|

| TNF-alpha | Decreased by 50% at 10 µM | |

| IL-6 | Decreased by 40% at 10 µM |

Case Study: A publication in Biochemical Pharmacology indicated that treatment with this compound significantly reduced inflammation in a murine model of arthritis, supporting its potential therapeutic use in inflammatory diseases .

Q & A

Q. How can researchers optimize HPLC conditions for separating degradation products?

- Methodological Answer : Employ a DoE (Design of Experiments) approach:

- Vary mobile phase pH (2.5–6.5) and organic modifier (acetonitrile vs. methanol).

- Use a C18 column with 1.7 µm particles for high resolution.

- Monitor degradation at accelerated stability conditions (40°C/75% RH) .

Cross-Disciplinary Applications

Q. What role does this compound play in material science research?

Q. How can this compound be utilized in neurodegenerative disease models?

- Methodological Answer : Assess neuroprotective effects in primary neuronal cultures exposed to Aβ oligomers. Measure caspase-3 activation (Western blot) and mitochondrial membrane potential (JC-1 dye). Compare to known PPAR-γ agonists like pioglitazone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.